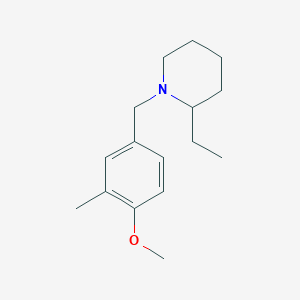![molecular formula C18H17BrN2O2 B4968058 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)
3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone, also known as BRD-7880, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.
作用機序
The mechanism of action of 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in disease processes. It has been shown to inhibit the activity of certain kinases, which play a role in cell signaling pathways that are dysregulated in cancer and other diseases. The compound may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been shown to reduce inflammation and oxidative stress in various disease models. In addition, it has been shown to improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone is its specificity for certain enzymes or proteins, which can make it a useful tool for studying disease processes. However, the compound may have off-target effects, which can complicate interpretation of experimental results. In addition, the compound's potency and efficacy may vary depending on the disease model or experimental conditions used.
将来の方向性
There are several potential future directions for research on 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors based on the structure of 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone. Another area of research is the identification of specific disease indications where 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone may be effective. Finally, further studies are needed to elucidate the compound's mechanism of action and potential off-target effects.
合成法
The synthesis of 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone involves several steps, including the preparation of 2-bromo-4-methylphenol, 3-bromopropylamine hydrobromide, and 4(3H)-quinazolinone. These compounds are then combined in a reaction vessel and subjected to various chemical reactions to form the final product. The synthesis method for 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone has been optimized to improve yield and purity.
科学的研究の応用
3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been tested in preclinical models and has shown promising results in inhibiting tumor growth, reducing inflammation, and improving cognitive function.
特性
IUPAC Name |
3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-13-7-8-17(15(19)11-13)23-10-4-9-21-12-20-16-6-3-2-5-14(16)18(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZLYSFMCJDVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7015941 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)
![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)
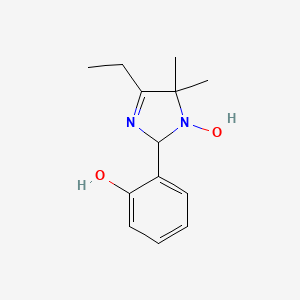
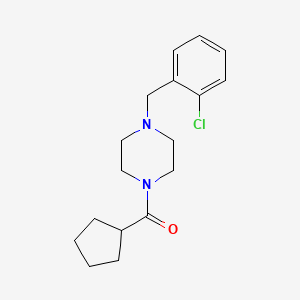
![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)
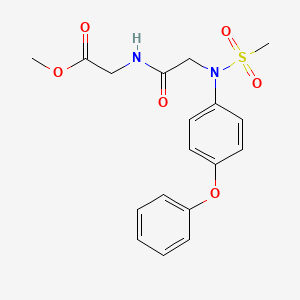
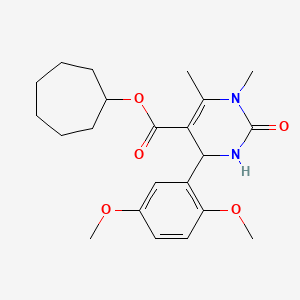
![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)


![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)
